molecular formula C12H21N3O4S2 B7572565 N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide

N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide

Cat. No. B7572565
M. Wt: 335.4 g/mol
InChI Key: XLLVOKHNZDIQIR-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide, also known as CM-272, is a thiazolidine-based compound that has shown promising results in various scientific research applications. It is a potent inhibitor of cancer cell growth and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use in cancer therapy.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and disruption of the cell cycle. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide in lab experiments is its potency as a CK2 inhibitor. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one limitation of using N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide. One potential direction is to study its potential use in combination therapy with other cancer drugs. Another direction is to study its effects on different types of cancer cells and to determine its potential use in personalized cancer therapy. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide for use in cancer therapy.

Synthesis Methods

The synthesis of N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide involves the reaction of 3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid with cyclopropylmethylamine and methyl chloroformate. The reaction is carried out under controlled conditions and yields a pure compound that can be used for further research.

Scientific Research Applications

N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to be a potent inhibitor of cancer cell growth in various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in combination therapy with other cancer drugs.

properties

IUPAC Name

N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S2/c1-13(10-2-3-10)12(16)11-8-20-9-15(11)21(17,18)14-4-6-19-7-5-14/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLVOKHNZDIQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2CSCN2S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-methyl-3-morpholin-4-ylsulfonyl-1,3-thiazolidine-4-carboxamide

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